molecular formula C10H11N3OS B1305707 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone CAS No. 62236-09-3

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone

Cat. No.: B1305707
CAS No.: 62236-09-3
M. Wt: 221.28 g/mol
InChI Key: FSUOZVHASSEDMX-UHFFFAOYSA-N
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Description

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a compound that has been studied for its various properties. It is known to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and it also inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) . It is used as a reactant in the preparation of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds are characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For example, the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various methods. For example, the IR spectrum, 1 H NMR spectrum, and 13 C NMR spectrum of the compound have been reported .

Scientific Research Applications

APTE has a wide range of applications in scientific research. It has been used in the synthesis of many drugs and has been studied as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, APTE has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been used in the synthesis of a variety of other compounds, including antibiotics, fungicides, and insecticides.

Advantages and Limitations for Lab Experiments

APTE is a versatile compound that can be used in a variety of experiments. It has a high yield when synthesized, making it an ideal compound for laboratory experiments. Additionally, it is relatively inexpensive and widely available. However, APTE is a relatively new compound and its effects on biochemical and physiological processes are still not fully understood.

Future Directions

Given the potential of APTE, there are a number of future directions that can be explored. These include further studies on its effects on biochemical and physiological processes, its potential therapeutic applications, and its potential use in the synthesis of new drugs. Additionally, further studies on its mechanism of action could lead to the development of more effective inhibitors of the enzyme COX-2. Finally, APTE could be used in the synthesis of new compounds with potential therapeutic applications.

Synthesis Methods

APTE can be synthesized from the reaction of ethyl acetoacetate, ammonium acetate, and phenylthiourea in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80°C for 4 hours and the product is then isolated by column chromatography. The yield of the reaction is typically around 80-90%.

Biochemical Analysis

Biochemical Properties

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through binding interactions with the active site of the enzyme, thereby preventing its normal function. Additionally, this compound has shown potential in modulating the activity of other biomolecules, such as heat shock proteins, which are involved in protein folding and stress responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptotic cell death in cancer cells, such as HeLa cells, by disrupting the cell cycle and blocking it at the sub-G1 phase . This compound also influences cell signaling pathways, including those involved in gene expression and cellular metabolism. For example, it has been shown to affect the expression of genes related to cell proliferation and survival, thereby altering cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, it binds to the active site of urease, leading to enzyme inhibition . Additionally, molecular docking studies have revealed that this compound can interact with other enzymes and proteins, such as heat shock proteins, by forming stable complexes that disrupt their normal functions . These interactions result in changes in gene expression and cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity for extended periods, making it suitable for in vitro and in vivo experiments. Its effects on cellular function may vary over time, with prolonged exposure leading to more pronounced changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it has been observed to exhibit therapeutic effects, such as anticancer and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways are crucial for the compound’s biological activity, as they determine its bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it has been shown to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The compound’s liposolubility, attributed to the presence of a sulfur atom, facilitates its transport across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of the thiadiazole ring enhances its ability to interact with various biomolecules within these compartments, thereby modulating their activity and function .

Properties

IUPAC Name

1-(5-amino-2-phenyl-2H-1,3,4-thiadiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7(14)13-9(15-10(11)12-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUOZVHASSEDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(SC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385662
Record name 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62236-09-3
Record name 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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